molecular formula C15H15NOS B14368924 N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide CAS No. 92850-48-1

N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide

Cat. No.: B14368924
CAS No.: 92850-48-1
M. Wt: 257.4 g/mol
InChI Key: LPXDZRWLLCZGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide is an organic compound with a complex structure that includes a formamide group, a phenyl ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide typically involves the reaction of N-methylformanilide with a phenylsulfanyl methylating agent under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification, and final synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the phenyl and sulfanyl groups can interact with hydrophobic and thiol-containing sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

92850-48-1

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide

InChI

InChI=1S/C15H15NOS/c1-16(12-17)14-9-7-13(8-10-14)11-18-15-5-3-2-4-6-15/h2-10,12H,11H2,1H3

InChI Key

LPXDZRWLLCZGLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)CSC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.